2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Redox Mediator in Herbicide Development
Derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, including those with modified 4-keto groups such as oxime, O-methyl oxime, N,N-dimethyl hydrazone, and others, have been synthesized and evaluated as redox mediator herbicides. These compounds possess free-radical properties required for redox mediation. Specifically, certain derivatives like O-methyl oximes, N,N-dimethyl hydrazone, and cyano-imine, have shown reduction potentials within the range necessary to stimulate oxygen consumption at photosystem I in isolated chloroplasts, indicating potential as post-emergence herbicides (Mitchell et al., 2000).
DNA Binding and Antimicrobial Properties
Compounds synthesized from quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde [(2-hydroxy-1-naphthyl) methylene] hydrazone, have been studied for their interaction with calf thymus-DNA (CT-DNA). These interactions include bathochromic and hypochromic shifts in the absorption spectrum upon binding to DNA. Additionally, the compounds have been evaluated for their antibacterial and antifungal activities, with certain derivatives demonstrating notable antimicrobial properties (Lamani et al., 2008).
Synthesis and Characterization of Derivatives
A variety of 2-chloro-6-methylquinoline hydrazone derivatives have been synthesized and tested for antimicrobial activity. These studies involve the condensation of substituted acyl hydrazines with 2-chloro-3-formyl-6-methylquinoline, and the resulting compounds have been characterized using modern analytical techniques. The antimicrobial activity of these compounds has been assessed against various bacterial and fungal strains, with some derivatives exhibiting significant activity against specific microbial species (Bawa et al., 2009).
Novel Synthesis Methods and Applications
Research has also been conducted on the synthesis of new series of compounds like pyridine and fused pyridine derivatives, exploring the reactivity of different substituents and the potential for creating compounds with varied biological activities. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in medicinal chemistry and other fields (Al-Issa, 2012).
Safety And Hazards
properties
IUPAC Name |
4-[(4-chloronaphthalen-1-yl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-24-19(25)15-9-5-4-8-14(15)18(20(24)26)23-22-17-11-10-16(21)12-6-2-3-7-13(12)17/h2-11,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIHHVDLIKMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C4=CC=CC=C43)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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